

A Technical Guide to (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid is a specialized organic compound that belongs to the versatile class of phenylboronic acids. These molecules are critical building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The unique substitution pattern of this particular acid—featuring a fluorine atom, a propylcarbamoyl group, and the boronic acid moiety—makes it a valuable reagent for introducing complex functionalities into target molecules.

The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability, which are critical parameters in drug design. The propylcarbamoyl group provides an additional point for hydrogen bonding and can influence solubility and molecular conformation. The boronic acid group itself is not only a key reactant for carbon-carbon bond formation but is also recognized as a pharmacophore in several FDA-approved drugs, capable of forming reversible covalent bonds with biological targets like serine proteases.^[1] This guide provides a summary of its properties, a plausible synthetic route, and a key application protocol.

Chemical Identity and Properties

The IUPAC name for the compound is [2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid. While extensive experimental data for this specific molecule is limited in public literature, the following table summarizes its known properties and key computed descriptors.

Property	Value	Source
IUPAC Name	[2-fluoro-5-(propylcarbamoyl)phenyl]boronic acid	[Internal]
CAS Number	874289-48-2	
Molecular Formula	C ₁₀ H ₁₃ BFNO ₃	
Molecular Weight	225.03 g/mol	
Physical Form	Expected to be a solid	[Inferred]
Storage	Sealed in dry, 2-8°C	[2]

Experimental Protocols

Detailed experimental procedures for the synthesis and application of **(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid** are not readily available. The following protocols are based on established synthetic methodologies for analogous compounds and represent plausible and instructive procedures for its preparation and use.

Protocol 1: Plausible Synthesis

The synthesis can be envisioned as a two-step process starting from 4-carboxy-3-fluorobenzoic acid: first, an amidation to form the N-propyl amide, followed by a directed ortho-metallation and borylation to introduce the boronic acid group.

Step A: Synthesis of 4-Fluoro-3-(propylcarbamoyl)benzoic Acid

- Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-carboxy-3-fluorobenzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

- Amide Coupling: Add 1.1 equivalents of a peptide coupling agent (e.g., HATU or EDC) and 1.1 equivalents of a base (e.g., DIPEA). Stir for 10 minutes at room temperature.
- Amine Addition: Add 1.2 equivalents of n-propylamine to the mixture.
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the intermediate amide.

Step B: Synthesis of **(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid**

- Reaction Setup: Dissolve 1 equivalent of the intermediate from Step A in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.
- Deprotonation: Cool the solution to -78°C in a dry ice/acetone bath. Add 2.2 equivalents of a strong base, such as sec-Butyllithium, dropwise while maintaining the temperature. The position ortho to the fluorine and meta to the other groups is expected to be lithiated.
- Borylation: After stirring for 1-2 hours at -78°C, add 1.5 equivalents of triisopropyl borate dropwise.
- Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of 1M HCl.
- Work-up: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or silica gel chromatography to afford the final **(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid**.

Protocol 2: Suzuki-Miyaura Cross-Coupling Application

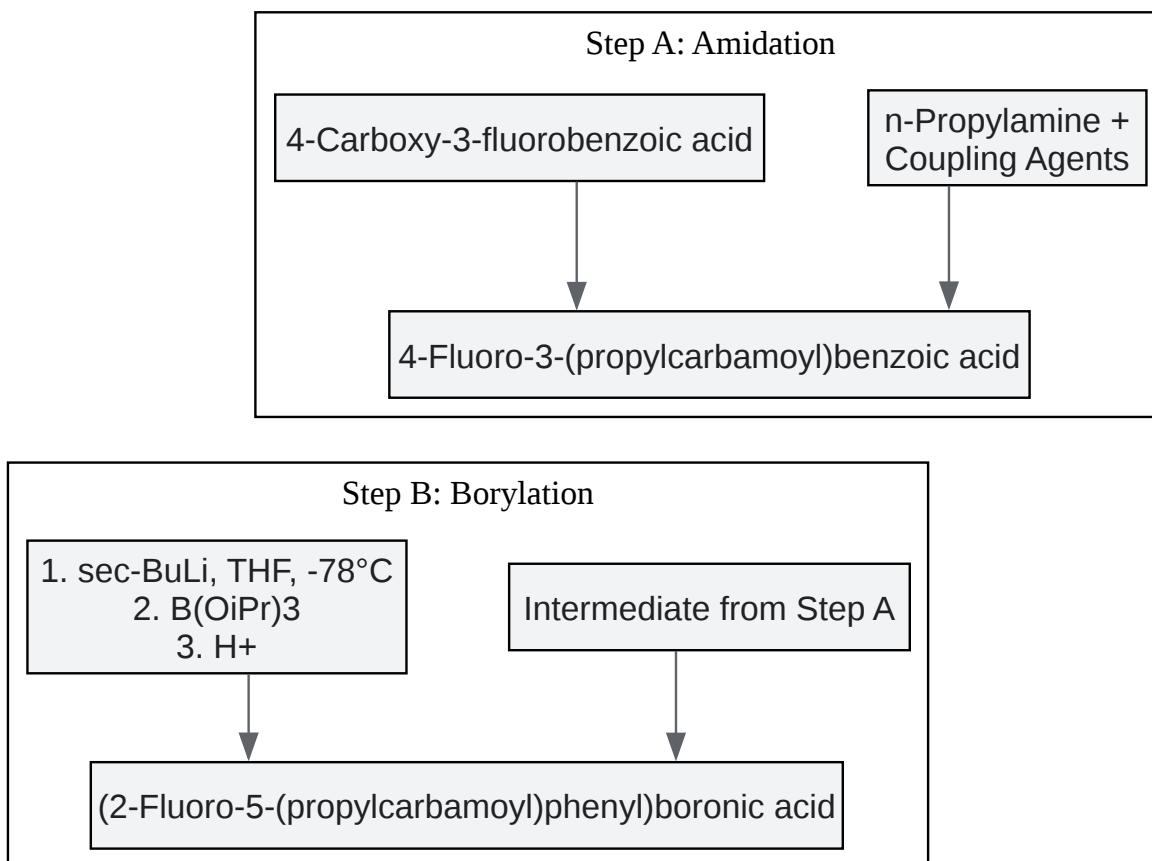
This protocol describes a general procedure for using the title compound to synthesize a biaryl product, a cornerstone reaction in drug development.

- Reaction Setup: To a reaction vial, add **(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid** (1.2 equivalents), the desired aryl halide (e.g., bromobenzene, 1.0 equivalent), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and a base like potassium carbonate (2.0 equivalents).
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
- Reaction: Seal the vial and heat the mixture to 80-100°C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
- Extraction: Extract the aqueous layer with ethyl acetate (2x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the desired biaryl compound.

Visualized Workflows and Pathways

Plausible Synthetic Pathway

The following diagram illustrates a potential two-step synthetic route to obtain the title compound.

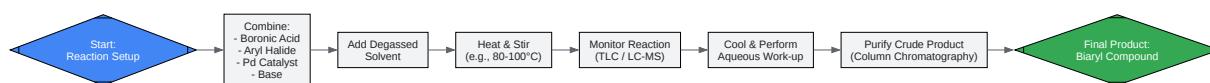


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Caption: A plausible two-step synthesis of the target compound.

General Suzuki-Miyaura Coupling Workflow

This diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction utilizing the title boronic acid.



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Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

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References

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